

SHP836: A Technical Guide for Cancer Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a significant role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of SHP2 represents a promising therapeutic strategy for cancers dependent on this pathway. SHP836, an early-generation SHP2 inhibitor, serves as a valuable research tool for understanding the biological consequences of SHP2 inhibition and for the development of more potent and selective therapeutic agents. This document provides a comprehensive technical overview of SHP836, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cancer research.

Core Data Summary

The following tables summarize the key quantitative parameters associated with **SHP836**, providing a clear reference for its biochemical and cellular activity.



Parameter	Value	Assay Conditions	Reference
IC50 (Full-Length SHP2)	12 μΜ	Biochemical assay with full-length SHP2 protein.	[1]
IC50 (SHP2 PTP domain)	>100 μM	Biochemical assay with the isolated phosphatase (PTP) domain of SHP2.	
Cellular Potency	Less potent than SHP099	Comparative cellular thermal shift assays (CETSA) and enzymatic assays.	
Binding Site	Allosteric "tunnel-like" region	X-ray crystallography has shown that SHP836 binds to a tunnel-like region formed by the C-SH2, N-SH2, and PTP domains.	

Table 1: Biochemical and Cellular Activity of SHP836



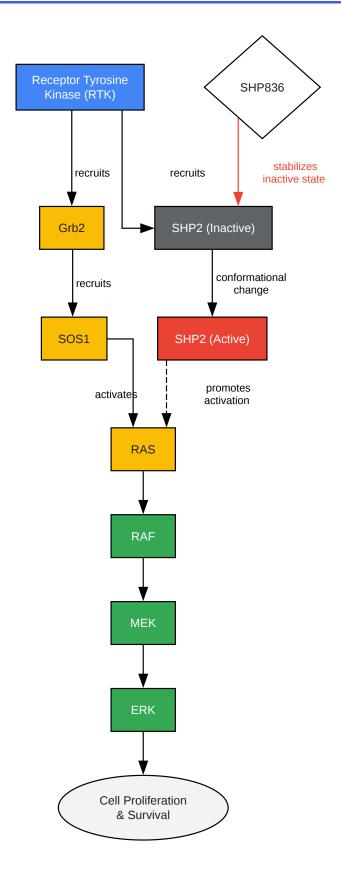
Parameter	Formulation	Concentration	Notes
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 6.25 mg/mL	A clear solution is yielded with this protocol.
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL	This formulation also results in a clear solution.
In Vivo Formulation 3	10% DMSO, 90% Corn oil	≥ 6.25 mg/mL	Caution is advised for dosing periods exceeding half a month with this formulation.

Table 2: In Vivo Formulations for SHP836

Mechanism of Action

SHP836 is an allosteric inhibitor that targets a "tunnel-like" pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[2] By binding to this site, **SHP836** stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. This allosteric mechanism provides a high degree of selectivity over other phosphatases.





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Caption: SHP2 signaling pathway and the mechanism of SHP836 inhibition.



Experimental Protocols SHP2 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of **SHP836** against full-length SHP2.

Materials:

- Recombinant full-length human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
- SHP836 (dissolved in DMSO)
- 384-well black plates
- Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Prepare a serial dilution of **SHP836** in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Add SHP2 protein to the wells of the 384-well plate containing the diluted SHP836 or DMSO (vehicle control).
- Incubate the plate at room temperature for 30 minutes to allow for compound binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
- Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using a plate reader.



- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of SHP836.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **SHP836** concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the target engagement of **SHP836** with SHP2 in a cellular context.

Materials:

- KYSE-520 (or other suitable cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- SHP836 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Western blot reagents and equipment
- Anti-SHP2 antibody
- Anti-GAPDH or β-actin antibody (loading control)

Procedure:

- Culture KYSE-520 cells to ~80% confluency.
- Treat the cells with SHP836 at the desired concentration (e.g., 50 μM) or DMSO (vehicle control) for 1-2 hours in complete medium.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.



- Heat the aliquots at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatants and determine the protein concentration.
- Analyze the soluble protein fractions by Western blotting using an anti-SHP2 antibody. Use GAPDH or β-actin as a loading control.
- The binding of SHP836 to SHP2 is expected to increase the thermal stability of the protein, resulting in more soluble SHP2 at higher temperatures compared to the vehicle-treated control.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SHP836** in a subcutaneous xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- KYSE-520 cancer cells
- Matrigel (optional)
- SHP836 formulation for in vivo use (see Table 2)

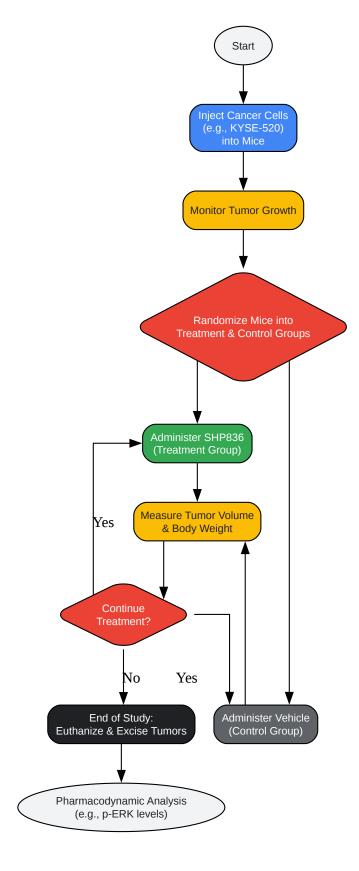


- Calipers for tumor measurement
- · Animal handling and surgical equipment

Procedure:

- Subcutaneously inject a suspension of KYSE-520 cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer SHP836 orally (or via the appropriate route for the chosen formulation) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.
- Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK levels).





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Caption: Experimental workflow for an in vivo xenograft study.



Conclusion

SHP836, as an early allosteric inhibitor of SHP2, remains a valuable tool for cancer research. Its well-characterized mechanism of action and the availability of foundational data make it suitable for a variety of in vitro and in vivo studies aimed at elucidating the role of SHP2 in cancer biology and for the preliminary assessment of SHP2 inhibition as a therapeutic strategy. The protocols provided in this guide offer a starting point for researchers to incorporate SHP836 into their experimental designs.

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References

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